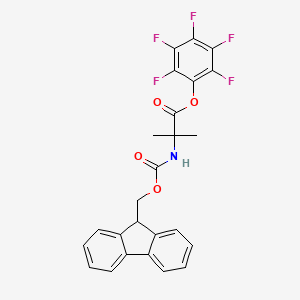

Fmoc-Aib-OPfp

描述

Fmoc-Aib-OPfp is an activated ester of the amino acid Aib (Aminoisobutyric Acid) protected by the Fmoc (Fluorenylmethyloxycarbonyl) group . The Fmoc group is a base-labile protecting group used in organic synthesis . Fmoc-Aib-OPfp does not require any additional activation and is useful in applications where amino acids are partially racemized during coupling .

Synthesis Analysis

Fmoc-Aib-OPfp is synthesized using the Fmoc/tBu approach, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . In the presence of HOBt, the coupling rate is rapid and few side products are formed .Molecular Structure Analysis

Fmoc-Aib-OPfp contains a total of 56 bonds; 38 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis

Fmoc-Aib-OPfp is an activated ester and does not require any additional activation. It is useful in applications where amino acids are partially racemized during coupling . Fmoc-Aib-OPfp was utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .科学研究应用

肽合成增强

Fmoc-Aib-OPfp在肽合成中表现出卓越的效率。Wenschuh等人(1993年)证明了其在将Aib(α-氨基异丁酸)残基引入模型肽中的优越效率,优于对称酐、UNCA和PyBroP活化剂。这在合成像alamethicin酸这样富含Aib的序列时尤为明显(Wenschuh, Beyermann, Krause, Carpino, & Bienert, 1993)。同样,Fmoc氨基酸氟化物,其中包括Fmoc-Aib-OPfp,已被发现适用于中等大小肽的固相合成,特别是在偶联立体位阻氨基酸残基如Aib时(Wenschuh, Beyermann, Krause, Brudel, Winter, Schuemann, Carpino, & Bienert, 1994)。

糖肽合成

Fmoc-Aib-OPfp在糖肽的固相合成中起着关键作用。例如,Ürge等人(1991年)发现粗1-糖基胺可以与Fmoc-Asp(OPfp)-O t Bu在特定混合物中偶联,有助于合成Nβ-糖苷的Fmoc-Asn-OH,这对于糖肽合成至关重要(Ürge, Kollát, Hollósi, Laczkó, Wroblewski, Thurin, & Otvos, 1991)。Gangadhar,Jois和Balasubramaniam(2004年)进一步拓展了这一应用,展示了使用Fmoc-AA-OPfp(其中AA可以是Tyr或Ser)合成O-糖肽,实现了高立体选择性的O-糖肽的常规合成(Gangadhar, Jois, & Balasubramaniam, 2004)。

分子印迹

Kim和Guiochon(2005年)在其关于分子印迹聚合物的研究中利用了Fmoc-L-色氨酸五氟苯酯(Fmoc-L-Trp(OPfp))。他们的工作突出了Fmoc-AA-OPfp衍生物在理解分子印迹聚合物的吸附行为中的作用,这对生物技术和材料科学等各个领域都有影响(Kim & Guiochon, 2005)。

肽合成中的绿色化学

在绿色化学的背景下,Ferrazzano等人(2019年)探讨了在肽合成中使用绿色溶剂替代二甲基甲酰胺(DMF)。他们的工作包括使用Fmoc-Aib-OPfp合成Aib-enkephalin肽,为肽合成中更环保的方法的发展做出了贡献(Ferrazzano, Corbisiero, Martelli, Tolomelli, Viola, Ricci, & Cabri, 2019)。

作用机制

安全和危害

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Fmoc-Aib-OPfp. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Fmoc-Aib-OPfp, like other Fmoc-modified amino acids, has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F5NO4/c1-25(2,23(32)35-22-20(29)18(27)17(26)19(28)21(22)30)31-24(33)34-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEFGIOLSNLEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718540 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Aib-OPfp | |

CAS RN |

203636-26-4 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

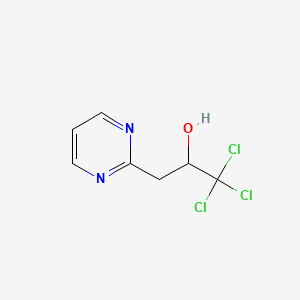

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Fluoroethyl)piperidin-4-yl]methanol](/img/structure/B1506250.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)

![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)